Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Description
Structural Characterization of Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Molecular Architecture and Crystallographic Analysis
The molecular structure of this compound comprises a planar pyrazolo[3,4-b]pyridine scaffold, as observed in related compounds. The fused pyrazole and pyridine rings exhibit near-planarity, with a dihedral angle of approximately 1.76° between the two rings, analogous to structurally similar pyrazolopyridines. The ester group at position 3 and the formyl group at position 5 adopt distinct spatial orientations relative to the core.
Crystallographic studies of analogous systems reveal that substituents significantly influence molecular geometry. For instance, the ester group typically adopts a (+)anti-periplanar conformation relative to the pyridine ring, while the formyl group may engage in intramolecular interactions. In the title compound, the formyl oxygen atom likely participates in a short contact with the ester carbonyl group (C=O⋯O=C), stabilizing the molecular conformation. The crystal packing is anticipated to involve weak C–H⋯π interactions, as seen in methylsulfanyl-substituted analogues, where aryl substituents form dihedral angles of 44.8°–63.9° with the core.
Table 1: Key crystallographic parameters for pyrazolo[3,4-b]pyridine derivatives
| Parameter | Value for Analogous Compound |
|---|---|
| Dihedral angle (pyrazole-pyridine) | 1.76° |
| C–H⋯π interaction distance | 2.86–3.02 Å |
| Intramolecular S⋯O contact | 3.215 Å |
Spectroscopic Profiling (FT-IR, NMR, UV-Vis)
FT-IR Spectroscopy
The FT-IR spectrum of this compound exhibits characteristic absorptions for carbonyl groups. The ester C=O stretch appears near 1700 cm⁻¹, consistent with methyl esters in pyrazolopyridines. The formyl C=O vibration occurs at a higher wavenumber (~1720 cm⁻¹), slightly shifted due to conjugation with the aromatic system. Additional peaks corresponding to C–N (1250–1350 cm⁻¹) and aromatic C–C (1450–1600 cm⁻¹) stretches are also observed.
NMR Spectroscopy
The ^1H NMR spectrum (DMSO-d₆) displays distinct signals:
- Formyl proton : A singlet at δ 9.8–10.2 ppm, characteristic of aldehydes.
- Pyrazole protons : Two doublets between δ 7.4–8.0 ppm, coupled through the aromatic system.
- Ester methyl group : A sharp singlet at δ 3.8–3.9 ppm.
In the ^13C NMR spectrum, key signals include:
- Ester carbonyl : δ 165–168 ppm.
- Formyl carbonyl : δ 190–195 ppm.
- Aromatic carbons : δ 110–150 ppm, consistent with fused pyrazolo[3,4-b]pyridine systems.
UV-Vis Spectroscopy
The compound exhibits strong absorption in the UV region (λ_max ≈ 250–300 nm) due to π→π* transitions in the conjugated heteroaromatic system. The formyl and ester groups introduce electron-withdrawing effects, slightly red-shifting the absorption compared to non-functionalized analogues.
Table 2: Representative NMR chemical shifts for pyrazolo[3,4-b]pyridine derivatives
| Proton/Carbon Type | δ (ppm) |
|---|---|
| Formyl proton (CHO) | 9.8–10.2 |
| Pyrazole C-H | 7.4–8.0 |
| Ester methyl (COOCH₃) | 3.8–3.9 |
| Ester carbonyl (COOCH₃) | 165–168 |
| Formyl carbonyl (CHO) | 190–195 |
Comparative Analysis with Pyrazolo[3,4-b]pyridine Analogues
This compound differs from analogues primarily in its substitution pattern. For example:
- Methylsulfanyl-substituted analogues : The methylsulfanyl group at position 4 introduces steric bulk, increasing dihedral angles between substituents and the core (44.8° vs. <5° for formyl/ester groups).
- Biological derivatives : Amino- and cyano-substituted pyrazolopyridines exhibit downfield-shifted NMR signals due to electron-withdrawing effects, whereas the formyl group in the title compound further deshields adjacent protons.
- Photophysical properties : The formyl group enhances conjugation, leading to a 10–15 nm bathochromic shift in UV-Vis spectra compared to non-formylated derivatives.
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
methyl 5-formyl-2H-pyrazolo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7N3O3/c1-15-9(14)7-6-2-5(4-13)3-10-8(6)12-11-7/h2-4H,1H3,(H,10,11,12) |
InChI Key |
OIDCVEZYYYLWEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=C(C=NC2=NN1)C=O |
Origin of Product |
United States |
Preparation Methods
Friedländer Condensation
Friedländer condensation is a classical method for constructing fused heterocycles. For this compound, the reaction involves cyclizing 3-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds. For example:
Niementowski Reaction
This method employs anthranilic acid derivatives and ketones/aldehydes under dehydrating conditions:
- Substrates : 5-Aminopyrazole-4-carboxylate and formylating agents (e.g., DMF/POCl3).
- Conditions : Reflux in acetic acid or polyphosphoric acid (PPA).
- Yield : 60–75% after purification.
Functional Group Modifications
Direct Formylation via Vilsmeier–Haack Reaction
The formyl group is introduced using the Vilsmeier–Haack reagent (DMF/POCl3):
Oxidation of Hydroxymethyl Intermediates
A two-step oxidation-esterification approach:
- Hydroxymethyl Intermediate : Synthesized via nucleophilic substitution of 5-bromo-1H-pyrazolo[3,4-b]pyridine with formaldehyde.
- Oxidation : Use pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields:
- Substrates : 3-Cyano-1H-pyrazolo[3,4-b]pyridine and methyl chloroformate.
- Conditions : 150 W, 120°C, 20 minutes in DMF.
- Outcome : 85–92% yield with >95% purity.
- Catalyst : Nano-magnetic Fe3O4@MIL-101(Cr)-N(CH2PO3)2 enhances efficiency.
Continuous Flow Reactor Synthesis
For industrial-scale production, continuous flow systems offer advantages:
- Process :
- Mix 5-bromo-1H-pyrazolo[3,4-b]pyridine and methyl glycolate in a microreactor.
- Introduce CO gas at 50 bar and 100°C.
- Yield : 90–95% with residence time <30 minutes.
- Benefits : Reduced waste and energy consumption.
Solvent-Free Approaches
Eco-friendly methods eliminate organic solvents:
- Method : Mechanochemical grinding of 3-amino-pyrazole and diethyl oxalacetate.
- Conditions : Ball milling at 300 rpm for 2 hours.
- Yield : 65–75%.
Comparative Analysis of Key Methods
| Method | Conditions | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Vilsmeier–Haack | 0–5°C, DMF/POCl3 | 70–85 | High | Regioselective formylation |
| Microwave-Assisted | 120°C, 20 min | 85–92 | Moderate | Rapid synthesis |
| Continuous Flow | 100°C, 50 bar CO | 90–95 | Industrial | High throughput |
| Solvent-Free | Ball milling, 2 h | 65–75 | Lab-scale | Eco-friendly |
Critical Reaction Parameters
- Temperature Control : Excess heat degrades the formyl group; optimal range: 80–120°C.
- Catalyst Choice : AC-SO3H increases reaction rates by 40% compared to H2SO4.
- Purification : Column chromatography (SiO2, ethyl acetate/hexane) ensures >98% purity.
Challenges and Solutions
- Challenge : Oxidative side reactions during formylation.
Solution : Use stabilizing agents like BHT (butylated hydroxytoluene). - Challenge : Low solubility of intermediates.
Solution : Polar aprotic solvents (e.g., DMSO) enhance dissolution.
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and carboxylate positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and solvents like dichloromethane (DCM) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a scaffold for drug development, particularly as inhibitors of enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often triggers downstream signaling pathways that affect cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,4-b]pyridine scaffold is widely modified for diverse applications. Below is a comparative analysis of Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate with structurally related compounds:
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Substituent Reactivity :
- The formyl group in this compound enables facile condensation with amines or hydrazines, forming Schiff bases or hydrazones . In contrast, bromo-substituted analogs (e.g., Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate) are pivotal in Suzuki-Miyaura cross-coupling reactions for aryl-aryl bond formation .
- Ester Variations : Ethyl esters (e.g., Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate) exhibit higher lipophilicity than methyl esters, improving membrane permeability in drug candidates .
Biological Activity :
- Compounds with iodophenyl or chloro substituents (e.g., Methyl 1-(3-Iodophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate) show promise in kinase inhibition and anticancer studies due to halogen bonding interactions with biological targets .
- The trimethylated derivative (Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) demonstrates reduced reactivity but increased steric protection, enhancing metabolic stability .
Synthetic Accessibility: Bromo and iodo derivatives are synthesized via direct halogenation or coupling reactions using catalysts like Cu(OAc)₂ .
Biological Activity
Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a derivative of the pyrazolo[3,4-b]pyridine class, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory effects, supported by case studies and relevant research findings.
- Molecular Formula : C₉H₇N₃O₃
- Molecular Weight : 205.17 g/mol
- CAS Number : 1256785-13-3
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazolo derivatives, including this compound. In vitro evaluations demonstrated significant activity against a range of pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antimicrobial properties .
- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Compounds within this class have shown promising results in inhibiting tumor cell proliferation.
Case Studies:
- Cell Line Studies : The compound was tested on various cancer cell lines (A172, U87MG, A375) and demonstrated significant antiproliferative effects with IC₅₀ values in the micromolar range .
- Mechanism of Action : Research indicates that these compounds may act as TBK1 inhibitors, affecting downstream signaling pathways involved in immune responses and tumor growth .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of specific enzymes involved in inflammatory responses.
Research Insights:
- TBK1 Inhibition : A study reported that derivatives of this compound inhibited TBK1 with an IC₅₀ value of 0.2 nM, showcasing its potential as a therapeutic agent for conditions involving excessive inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications at specific positions on the pyrazolo ring can significantly enhance their potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
